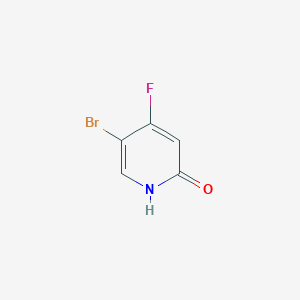

5-bromo-4-fluoropyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXILRPCHMEDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthetic Landscape of 5-Bromo-4-fluoropyridin-2(1H)-one: A Technical Guide for Drug Development Professionals

For Immediate Release

Physicochemical Properties and Identification

A foundational aspect of utilizing any chemical compound in research and development is the thorough characterization of its physicochemical properties. These parameters influence everything from reaction kinetics to bioavailability.

Table 1: Physicochemical Properties

| Property | 5-bromo-4-fluoropyridin-2(1H)-one | 5-bromo-4-fluoropyridin-2-amine |

| Molecular Formula | C5H3BrFNO | C5H4BrFN2 |

| Molecular Weight | 191.99 g/mol [5] | 191.00 g/mol [1][6] |

| CAS Number | Not available | 944401-69-8[1][2][3][4] |

| Appearance | Solid (predicted) | Solid |

| Purity | --- | ≥98%[2] |

Synthesis and Mechanistic Insights

The synthesis of halogenated pyridinones and their amine counterparts is a cornerstone of medicinal chemistry, providing versatile scaffolds for drug discovery. The synthetic pathways often involve multi-step processes that require careful control of reaction conditions to achieve desired regioselectivity and yield.

General Synthetic Approach

The synthesis of compounds like 5-bromo-4-fluoropyridin-2-amine typically involves the bromination of a fluorinated pyridine precursor. A common laboratory-scale synthesis could involve the following conceptual steps:

Caption: A generalized workflow for the synthesis of 5-bromo-4-fluoropyridin-2-amine.

A plausible synthetic route for a related compound, 5-bromo-2-amino-4-picoline, involves the addition of N-bromosuccinimide (NBS) to 2-amino-4-picoline in acetonitrile.[7] This is followed by purification steps like recrystallization to obtain the final product.[7] For the synthesis of 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol, a mixture is heated with potassium acetate and bromine in acetic acid.

Step-by-Step Laboratory Protocol (Hypothetical)

The following protocol is a representative example for the synthesis of a brominated fluoropyridine derivative, based on established chemical principles.

-

Reaction Setup: In a well-ventilated fume hood, dissolve the starting fluorinated pyridine in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain control.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction mixture with a reducing agent (e.g., sodium thiosulfate solution) to neutralize any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are privileged structures in medicinal chemistry due to their ability to serve as versatile building blocks. The presence of fluorine, in particular, can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[8][9][10]

Structure-Activity Relationship (SAR) Studies

Compounds like this compound and its amine analog are valuable tools for exploring the structure-activity relationships of drug candidates.[11] The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the systematic modification of the molecule to probe its interaction with biological targets. The fluorine atom can modulate the pKa of the pyridine ring and form favorable interactions with protein binding pockets.[9]

Caption: The role of the core scaffold in Structure-Activity Relationship (SAR) studies.

Fragment-Based Drug Discovery (FBDD)

The relatively small size and functionality of these compounds make them ideal candidates for fragment-based drug discovery (FBDD).[12] F-NMR spectroscopy has emerged as a powerful tool for screening fragment libraries against biological targets, and fluorinated fragments are particularly advantageous in this context.[12]

Safety and Handling

Proper handling of halogenated organic compounds is crucial to ensure laboratory safety. Based on the available data for structurally similar compounds, the following precautions should be observed.

Table 2: GHS Hazard Information for this compound and 5-bromo-4-fluoropyridin-2-amine

| Hazard Statement | This compound[5] | 5-bromo-4-fluoropyridin-2-amine[6] |

| H302 | - | Harmful if swallowed |

| H312 | - | Harmful in contact with skin |

| H315 | Causes skin irritation | Causes skin irritation |

| H319 | Causes serious eye irritation | Causes serious eye irritation |

| H332 | - | Harmful if inhaled |

| H335 | May cause respiratory irritation | - |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[13][14]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[13][14]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a fume hood.[14][15]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14]

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[14]

First Aid Measures

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[16]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[14][16]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[16]

-

If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

Conclusion

This compound and its amine analog represent a class of chemical compounds with significant potential in the field of drug discovery and development. Their unique chemical architecture allows for versatile synthetic modifications, making them valuable tools for medicinal chemists. A thorough understanding of their synthesis, properties, and safe handling is essential for unlocking their full potential in the creation of novel therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-4-fluoropyridin-2-amine. National Center for Biotechnology Information. [Link]

-

Chemlyte Solutions. 5-Bromo-4-fluoropyridin-2-amine, CasNo.944401-69-8. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Royal Society of Chemistry. Metal-free site-selective C–F bond activation of polyhalogenated N-heteroaromatics. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]

-

MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

Sources

- 1. CAS 944401-69-8 | 5-bromo-4-fluoropyridin-2-amine - Synblock [synblock.com]

- 2. 944401-69-8 CAS Manufactory [m.chemicalbook.com]

- 3. 944401-69-8|5-Bromo-4-fluoropyridin-2-amine|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-4-fluoropyridin-2-amine, CasNo.944401-69-8 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 5. This compound | C5H3BrFNO | CID 118408416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 12. mdpi.com [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.co.uk [fishersci.co.uk]

Foreword: Unlocking Molecular Complexity with a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 5-bromo-4-fluoropyridin-2(1H)-one

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine, in particular, can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. When combined with a synthetically versatile handle like bromine on a privileged heterocyclic core, the resulting building block becomes an invaluable asset. This compound is a prime example of such a high-value intermediate. Its unique electronic and steric properties, coupled with two distinct sites for orthogonal chemical modification, provide a robust platform for the synthesis of diverse and complex molecular libraries. This guide offers a comprehensive exploration of its chemical properties, synthesis, and reactivity, providing the field-proven insights necessary to leverage this scaffold in advanced drug discovery programs.

Core Physicochemical and Structural Characteristics

A foundational understanding of a compound's intrinsic properties is paramount for its effective application in synthesis and downstream assays. The data presented below are compiled from authoritative chemical databases and serve as a reliable baseline for experimental design.

| Property | Value | Source |

| IUPAC Name | 5-bromo-4-fluoro-1H-pyridin-2-one | [1] |

| Molecular Formula | C₅H₃BrFNO | [1] |

| Molecular Weight | 191.99 g/mol | [1] |

| CAS Number | 1805590-93-5 | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2][3] |

Synthesis Strategy: A Protocol Grounded in Mechanistic Principles

The efficient construction of this compound is critical for its utility. While multiple routes may exist, a common and logical approach involves the diazotization of an amino precursor followed by a fluoro-dediazoniation (Balz-Schiemann type) reaction. This method is well-established for the introduction of fluorine onto aromatic rings.

Recommended Synthetic Protocol

Objective: To synthesize this compound from 5-bromo-4-aminopyridin-2(1H)-one.

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask maintained under an inert nitrogen atmosphere, suspend 5-bromo-4-aminopyridin-2(1H)-one in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) in deionized water and add it dropwise to the cooled suspension, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0-5 °C for 1-2 hours to ensure the complete formation of the intermediate diazonium tetrafluoroborate salt.

-

-

Fluoro-dediazoniation:

-

Slowly and carefully warm the reaction mixture to room temperature, then gently heat to approximately 50-60 °C.

-

Observe for the evolution of nitrogen gas, which indicates the decomposition of the diazonium salt and the formation of the C-F bond. Maintain gentle heating until gas evolution ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid via column chromatography on silica gel or by recrystallization to afford the final this compound in high purity.

-

Expertise-Driven Rationale

-

Choice of Acid (HBF₄): Tetrafluoroboric acid is employed because the tetrafluoroborate anion is non-nucleophilic, preventing competitive side reactions and cleanly forming the diazonium salt required for the subsequent fluorine introduction.

-

Strict Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. Maintaining a temperature of 0-5 °C during their formation is critical to prevent premature decomposition and maximize yield.

-

Controlled Decomposition: The thermal decomposition of the diazonium tetrafluoroborate salt is the key step for C-F bond formation. A slow, controlled increase in temperature ensures a safe and efficient reaction, preventing a dangerous exotherm from rapid nitrogen gas release.

Caption: A streamlined workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Halogens

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The bromine at the C5 position is an excellent participant in palladium-catalyzed cross-coupling reactions, while the fluorine at the C4 position is activated towards nucleophilic aromatic substitution (SNAᵣ). This orthogonality allows for selective, stepwise functionalization.

C5 Position: The Cross-Coupling Hub

The C-Br bond is the primary site for building molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly robust and widely used transformation for this purpose.[4][5]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with a wide array of aryl, heteroaryl, or alkyl boronic acids and esters using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) to form C-C bonds.[4][6]

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install alkynyl moieties.[7]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, crucial for introducing pharmacologically relevant amine groups.

-

Stille Coupling: Palladium-catalyzed reaction with organostannanes, offering another reliable method for C-C bond formation.[7]

C4 Position: Nucleophilic Aromatic Substitution (SNAᵣ)

The pyridine nitrogen and the pyridinone carbonyl group are electron-withdrawing, which lowers the electron density of the aromatic ring. This effect is most pronounced at the C2 and C4 positions, making them susceptible to attack by nucleophiles.[8] The fluoride at C4, being a good leaving group in SNAᵣ reactions, can be displaced by various nucleophiles (e.g., alkoxides, thiolates, amines), typically under basic conditions and with heating.[9][10]

Caption: Orthogonal reactivity of this compound at the C4 and C5 positions.

Strategic Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. Its utility is not merely theoretical but is practically applied in the synthesis of potential therapeutics.

-

Scaffold for Kinase Inhibitors: The pyridinone core is a well-known hinge-binding motif. The C5 position can be elaborated with aryl or heteroaryl groups via Suzuki coupling to probe deep into the ATP-binding pocket, while the C4 position can be modified to enhance solubility or target specific residues.

-

Antiviral and Anti-inflammatory Agents: The incorporation of a fluorinated pyridine ring is a common strategy in the development of antiviral and anti-inflammatory drugs.[11] The fluorine atom can increase metabolic stability and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles.[7]

-

Agrochemicals: Beyond pharmaceuticals, this building block is also valuable in the synthesis of advanced pesticides and herbicides, where precise molecular architecture is key to efficacy and selectivity.[7]

Safety and Handling

As a matter of standard laboratory practice, this compound should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn at all times. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always consult the supplier-specific Safety Data Sheet (SDS) prior to handling for comprehensive safety and disposal information.

References

-

Title: this compound Source: PubChem URL: [Link]

-

Title: 5-Bromo-4-fluoropyridin-2-amine Source: PubChem URL: [Link]

-

Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: MDPI URL: [Link]

-

Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]

-

Title: (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: ResearchGate URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Electronic Supporting Information for Chemistry Letters Source: The Chemical Society of Japan URL: [Link]

-

Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: The Chemistry Student URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitutions Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Metal-free C–N coupling of halogenated pyridines and pyrimidines with N-heterocycles Source: Royal Society of Chemistry URL: [Link]

-

Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]

-

Title: Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and its Derivatives Source: Semantic Scholar URL: [Link]

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. This compound | C5H3BrFNO | CID 118408416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BroMo-4-fluoropyridin-2-aMine CAS#: 944401-69-8 [m.chemicalbook.com]

- 3. 5-Bromo-4-fluoropyridin-2-amine | 944401-69-8 [sigmaaldrich.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-bromo-4-fluoropyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive, three-step synthetic route for the preparation of 5-bromo-4-fluoropyridin-2(1H)-one, a halogenated pyridinone derivative of significant interest to researchers in medicinal chemistry and drug development. Given the absence of a direct, one-pot synthesis in published literature, this document outlines a robust and reproducible pathway commencing from the commercially available 2-amino-4-chloropyridine. The methodology detailed herein involves a nucleophilic aromatic substitution to introduce the fluorine atom, followed by a regioselective bromination, and culminates in a diazotization-hydrolysis sequence to yield the target pyridone. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and quantitative data to ensure procedural clarity and reproducibility. This guide is intended for an audience of chemists and drug development professionals, offering field-proven insights into the synthesis of this valuable heterocyclic building block.

Introduction: The Significance of Substituted Pyridinones

The 2-pyridinone scaffold is a privileged structural motif frequently encountered in a wide array of natural products and pharmaceutically active compounds. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The strategic incorporation of halogen atoms, such as fluorine and bromine, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine, in particular, is known to enhance metabolic stability and can alter the basicity of nearby functional groups, which can be advantageous in drug design.

This compound represents a key building block for the synthesis of more complex molecules. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine at the 4-position and the pyridinone core contribute to the overall electronic and conformational properties of the molecule. This guide presents a logical and efficient synthetic strategy to access this compound, empowering researchers to incorporate it into their drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-step sequence, beginning with the synthesis of a key fluorinated intermediate. The overall workflow is depicted below.

Caption: Overall three-step synthetic route to this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-4-fluoropyridine

The initial step involves the conversion of the readily available 2-amino-4-chloropyridine to 2-amino-4-fluoropyridine. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chloride is displaced by fluoride.

Protocol:

-

To a solution of 2-amino-4-chloropyridine (28 g) in N,N-dimethylformamide (DMF, 100 mL), add sodium fluoride (46 g).

-

Heat the reaction mixture to 140 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to 80 °C and remove the DMF by distillation under reduced pressure.

-

Partition the residue between dichloromethane and saturated brine.

-

Separate the organic phase, and evaporate the solvent.

-

Recrystallize the crude product from ethanol to yield 2-amino-4-fluoropyridine as a white solid (yields typically around 90%).[1]

Expertise & Causality:

-

Choice of Reagents: DMF is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic fluoride anion. Sodium fluoride is a cost-effective and common fluoride source for halogen exchange (Halex) reactions.

-

Reaction Conditions: The high temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring. The amino group is an activating group, which can make SNAr reactions more challenging compared to pyridines with electron-withdrawing groups.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity Used | Moles | Equivalents |

| 2-Amino-4-chloropyridine | 128.56 | 28 g | 0.218 | 1.0 |

| Sodium Fluoride | 41.99 | 46 g | 1.095 | ~5.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |

Table 1: Reagents for the synthesis of 2-amino-4-fluoropyridine.

Step 2: Synthesis of 5-Bromo-4-fluoropyridin-2-amine

The second step is the regioselective bromination of 2-amino-4-fluoropyridine at the 5-position using N-bromosuccinimide (NBS).

Protocol:

-

Dissolve 2-amino-4-fluoropyridine (0.67 mol) in anhydrous acetonitrile (700 mL) and cool the solution in an ice-water bath with stirring.

-

Add N-bromosuccinimide (NBS, 122.8 g, 0.69 mol) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent by evaporation under reduced pressure.

-

Wash the resulting residue thoroughly with water (3 x 300 mL) to remove succinimide.

-

Dissolve the crude product in acetonitrile and re-evaporate to dryness to obtain 5-bromo-4-fluoropyridin-2-amine as an off-white solid (yields are typically high, ~97%).

Expertise & Causality:

-

Regioselectivity: The amino group at the 2-position is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The 5-position (para to the amino group) is sterically accessible and electronically favored for bromination. The 3-position (ortho to the amino group) is also activated, but substitution at the 5-position is generally preferred.

-

Brominating Agent: NBS is a convenient and safe source of electrophilic bromine.[2] It is easier to handle than liquid bromine and often leads to cleaner reactions with fewer side products. The reaction proceeds via an electrophilic aromatic substitution mechanism where the positively polarized bromine from NBS is attacked by the electron-rich pyridine ring.[2][3]

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity Used | Moles | Equivalents |

| 2-Amino-4-fluoropyridine | 112.11 | 75.0 g | 0.67 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 122.8 g | 0.69 | ~1.03 |

| Acetonitrile (ACN) | 41.05 | 700 mL | - | - |

Table 2: Reagents for the synthesis of 5-bromo-4-fluoropyridin-2-amine.

Step 3: Synthesis of this compound

The final step involves the conversion of the 2-amino group to a hydroxyl group (which exists in the more stable pyridone tautomeric form) via a diazotization reaction followed by hydrolysis.

Protocol:

-

To a solution of 5-bromo-4-fluoropyridin-2-amine (e.g., 10 mmol) in 10% aqueous sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine (e.g., with a starch-iodide paper test for excess nitrous acid).

-

Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Expertise & Causality:

-

Diazotization Mechanism: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt.[4][][6] This process involves the formation of a nitrosonium ion (NO⁺) which is the active electrophile.[7]

-

Hydrolysis: Pyridine-2-diazonium salts are known to be particularly unstable and readily undergo hydrolysis.[8][9] The diazonium group is an excellent leaving group (as dinitrogen gas), and the resulting pyridyl cation is rapidly attacked by water to form the 2-hydroxypyridine, which tautomerizes to the more stable 2-pyridone form. The heating step facilitates the decomposition of the diazonium salt and the subsequent hydrolysis.

Caption: Key transformation in Step 3: Diazotization followed by hydrolysis.

| Reagent/Solvent | Molar Mass ( g/mol ) | Typical Equivalents | Purpose |

| 5-Bromo-4-fluoropyridin-2-amine | 191.00 | 1.0 | Starting Material |

| Sodium Nitrite | 69.00 | 1.1 - 1.2 | Diazotizing agent |

| Sulfuric Acid (aq.) | 98.08 | Excess | Acidic medium for diazotization |

| Water | 18.02 | Solvent/Nucleophile | Hydrolysis of the diazonium salt |

Table 3: Reagents for the synthesis of this compound from its amine precursor.

Conclusion

This guide has detailed a reliable and scalable three-step synthesis of this compound. By leveraging a halogen exchange reaction, a regioselective bromination, and a well-established diazotization-hydrolysis sequence, this valuable building block can be prepared in good overall yield from commercially available starting materials. The provided protocols and mechanistic discussions are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this compound and integrate it into their research endeavors.

References

-

Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Eureka. Retrieved from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.

-

Filo. (2024). mechanism of the diazotization reaction. Retrieved from [Link]

- Khomyn, D. T., et al. (2022). PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CARBOXYLIC ACIDS AMIDES. TERNOPIL BIOSCIENCE.

- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- Pankiewicz, K. W., et al. (1990). Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines. Journal of Medicinal Chemistry, 33(6), 1710-1716.

- Butler, R. N., et al. (1969). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 371-375.

- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.

-

MDPI. (2021). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

DIAZONIUM SALTS. (2020). Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

-

Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

- 1. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. mechanism of the diazotization reaction | Filo [askfilo.com]

- 6. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. dspace.tnpu.edu.ua [dspace.tnpu.edu.ua]

- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Characterization of 5-bromo-4-fluoropyridin-2(1H)-one

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of 5-bromo-4-fluoropyridin-2(1H)-one. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical techniques used to confirm the identity, purity, and structure of this halogenated pyridine derivative.

Introduction

This compound is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise arrangement of the bromo, fluoro, and carbonyl functionalities on the pyridine ring dictates the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, unambiguous structural elucidation is a critical first step in any research and development endeavor involving this compound.

This guide will detail the application of key analytical techniques for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The emphasis will be on not just the "what" but the "why" of the experimental choices and the logical flow of data interpretation.

Molecular Identity

Before delving into spectroscopic analysis, it is essential to establish the fundamental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C5H3BrFNO | PubChem[1] |

| Molecular Weight | 191.99 g/mol | PubChem[1] |

| CAS Number | 1805590-93-5 | PubChem[1][2] |

| IUPAC Name | 5-bromo-4-fluoro-1H-pyridin-2-one | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other nuclei.

-

Expected ¹H NMR Spectral Data (Predicted) :

-

Proton at C3: This proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom at C4. The chemical shift will be influenced by the neighboring carbonyl group and the fluorine atom.

-

Proton at C6: This proton is expected to appear as a singlet, or a very finely split doublet due to long-range coupling, as it has no adjacent protons. Its chemical shift will be influenced by the adjacent nitrogen and bromine atoms.

-

N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

-

-

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

-

Expected ¹³C NMR Spectral Data (Predicted) :

-

The spectrum is expected to show five distinct carbon signals.

-

The carbonyl carbon (C2) will be the most downfield signal.

-

The carbons attached to the electronegative fluorine (C4) and bromine (C5) atoms will also be significantly downfield.

-

The C-F and C-Br couplings will be observable, providing further structural confirmation.

-

-

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique.

-

Expected ¹⁹F NMR Spectral Data (Predicted) :

-

A single resonance is expected for the fluorine atom at C4.

-

This signal will be split into a doublet by the adjacent proton at C3.

-

-

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the fluorine frequency.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum.

-

Data Processing: Process the data as with other NMR experiments.

-

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the fragmentation pattern of a molecule.

-

Expected Mass Spectral Data :

-

Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₅H₃BrFNO. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The molecule may fragment in predictable ways, such as the loss of CO, Br, or F, providing further structural clues.

-

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the isotopic pattern and fragmentation to confirm the elemental composition and structure.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected IR Spectral Data (Predicted) :

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the pyridinone carbonyl group.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

-

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum is recorded without the sample and automatically subtracted.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups. By integrating the data from these complementary methods, a confident and unambiguous structural assignment can be achieved, which is fundamental for any further investigation or application of this compound in research and development.

References

- He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information.

- ChemicalBook. (n.d.). 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- ChemicalBook. (n.d.). 5-溴-4-氟吡啶-2-2(1H)-酮.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-4-fluoropyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-4-fluoropyridin-2(1H)-one, a halogenated pyridinone derivative of significant interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide leverages foundational NMR principles, analysis of substituent effects, and data from structurally analogous compounds to construct a robust spectral prediction. Emphasis is placed on the critical role of tautomerism and solvent effects, which profoundly influence the chemical shifts and coupling patterns of the protons in this molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of novel heterocyclic compounds.

Introduction: The Significance of Substituted Pyridinones

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen substituents, such as bromine and fluorine, allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a versatile building block in organic synthesis, offering multiple reaction sites for further functionalization. A thorough understanding of its structural features, beginning with its ¹H NMR spectrum, is paramount for its effective use in the synthesis of novel chemical entities.

Structural Considerations and Tautomerism

A key feature of 2-pyridinones is their ability to exist in two tautomeric forms: the lactam (pyridin-2(1H)-one) and the lactim (pyridin-2-ol). The equilibrium between these two forms is highly sensitive to the electronic nature of substituents and the solvent environment.

Caption: Tautomeric equilibrium of the title compound.

In the solid state and in polar, protic solvents, the lactam form generally predominates due to thermodynamic stabilization through the formation of hydrogen-bonded dimers.[1] However, in polar aprotic solvents like dimethyl sulfoxide (DMSO), the equilibrium can be shifted. For the purpose of this guide, we will primarily consider the lactam tautomer, which is expected to be the major form under typical NMR acquisition conditions in solvents like DMSO-d₆ or CDCl₃. The presence of the electron-withdrawing fluorine and bromine substituents is expected to favor the lactam form.[2]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the N-H proton and the two protons on the pyridine ring, H-3 and H-6.

Chemical Shift Predictions

The chemical shifts of the ring protons are influenced by the interplay of the electron-donating nitrogen in the pyridinone ring and the electron-withdrawing effects of the bromine and fluorine substituents.

-

N-H Proton: The proton attached to the nitrogen is expected to be a broad singlet, appearing significantly downfield, likely in the range of 11.0 - 13.0 ppm , especially in a hydrogen-bond accepting solvent like DMSO-d₆. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

H-6 Proton: This proton is situated ortho to the carbonyl group and meta to the bromine atom. The deshielding effect of the carbonyl group and the nitrogen atom will place this proton at the most downfield position among the ring protons. It is predicted to appear in the range of 7.5 - 7.8 ppm .

-

H-3 Proton: This proton is positioned ortho to the fluorine atom and meta to the carbonyl group. The strong electronegativity of the fluorine atom will exert a deshielding effect. Therefore, this proton is expected to resonate in the range of 6.3 - 6.6 ppm .

Predicted Coupling Constants and Multiplicities

The coupling interactions between the protons and between the protons and the fluorine atom will determine the multiplicity of the signals.

-

H-6 Signal: The H-6 proton is expected to appear as a doublet . It will exhibit a small four-bond coupling (⁴J) to the H-3 proton, typically around 2-3 Hz. Additionally, a five-bond coupling (⁵J) to the fluorine atom at C-4 is possible, though likely to be small (around 1-2 Hz). Therefore, the signal may appear as a doublet or a narrow doublet of doublets.

-

H-3 Signal: The H-3 proton will be split by the adjacent fluorine atom, resulting in a doublet with a three-bond H-F coupling constant (³JH-F). This coupling is typically in the range of 6-10 Hz . It will also have a four-bond coupling to H-6, which might resolve the signal into a doublet of doublets.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 11.0 - 13.0 | Broad Singlet (br s) | - |

| H-6 | 7.5 - 7.8 | Doublet (d) or Doublet of Doublets (dd) | ⁴JH6-H3 ≈ 2-3 Hz, ⁵JH6-F4 ≈ 1-2 Hz |

| H-3 | 6.3 - 6.6 | Doublet (d) or Doublet of Doublets (dd) | ³JH3-F4 ≈ 6-10 Hz, ⁴JH6-H3 ≈ 2-3 Hz |

Experimental Protocol: A Self-Validating System

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the compound is of high purity. Impurities from the synthesis, such as starting materials or byproducts, can complicate spectral interpretation. A common synthetic route involves the bromination of 4-fluoropyridin-2-amine followed by diazotization and hydrolysis.[3]

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high polarity, which aids in dissolving the polar pyridinone. It also shifts the residual water peak away from the signals of interest. Deuterated chloroform (CDCl₃) can also be used, but solubility may be lower.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 16 ppm.

-

Acquisition Time: At least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

Processing:

-

Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform phasing and baseline correction.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Visualization of the Spin System

The coupling network within the molecule can be visualized to better understand the expected spectral patterns.

Caption: Predicted spin-spin coupling network.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. The predicted spectrum consists of three signals: a broad singlet for the N-H proton and two signals in the aromatic region for the H-3 and H-6 protons, which appear as doublets or doublet of doublets due to H-H and H-F couplings. The importance of considering the lactam-lactim tautomerism and the influence of the NMR solvent has been highlighted. The provided experimental protocol offers a robust method for acquiring a high-quality spectrum for this class of compounds. This guide serves as a valuable resource for scientists working on the synthesis and characterization of substituted pyridinones, enabling a deeper understanding of their structural properties.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][4]

-

MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

-

NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link][5]

-

RSC Publishing. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Retrieved from [Link][2]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link][6]

-

MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link][7]

-

MDPI. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Retrieved from [Link][1]

Sources

- 1. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 5-BroMo-4-fluoropyridin-2-aMine synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C5H3BrFNO | CID 118408416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. mdpi.com [mdpi.com]

Physical properties of 5-bromo-4-fluoropyridin-2(1H)-one

An In-depth Technical Guide to the Physical Properties of 5-bromo-4-fluoropyridin-2(1H)-one

Introduction

This compound is a halogenated pyridinone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of the bromo, fluoro, and keto/hydroxyl functional groups imparts a unique electronic and steric profile, making it a valuable building block for targeted synthesis. Understanding the fundamental physical properties of this molecule is a critical prerequisite for its effective application in drug design, reaction optimization, and formulation development.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document delves into the causality behind its characteristics, outlines detailed experimental protocols for their validation, and offers insights grounded in practical laboratory experience. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, chemists, and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying the compound is the foundational step for all subsequent research. The structural features of this compound, particularly the potential for tautomerism, are central to understanding its behavior.

1.1. Keto-Enol Tautomerism

This compound can exist in two tautomeric forms: the lactam (keto) form, this compound, and the lactim (enol) form, 5-bromo-4-fluoropyridin-2-ol. In the solid state and in most common solvents, the keto form is generally predominant for 2-pyridones. This equilibrium is crucial as it can influence solubility, pKa, and reactivity. All properties discussed in this guide refer to the compound primarily in its more stable keto form unless otherwise specified.

1.2. Core Identifiers

A summary of essential identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-4-fluoro-1H-pyridin-2-one | PubChem[1] |

| CAS Number | 1805590-93-5 | PubChem[1] |

| Molecular Formula | C₅H₃BrFNO | PubChem[1] |

| Molecular Weight | 191.99 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C(=O)NC=C1F)Br | PubChem[1] |

| InChI Key | Not Available |

Physicochemical Properties

The following table summarizes the key physical and chemical properties. It is important to note that many of these values are computationally predicted due to a lack of published experimental data. Therefore, experimental verification is strongly recommended.

| Property | Value / Description | Notes | Source |

| Physical Form | Solid | Based on related structures. | N/A |

| Melting Point | Not Experimentally Determined | Requires experimental validation via DSC or MP apparatus. | N/A |

| Boiling Point | Not Experimentally Determined | Likely to decompose before boiling at atmospheric pressure. | N/A |

| Octanol/Water Partition Coefficient (XLogP3) | 0.4 | This computed value suggests low to moderate lipophilicity. | PubChem[1] |

| Hydrogen Bond Donors | 1 | Computed value, from the N-H group. | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | Computed value, from the O and F atoms. | PubChem[1] |

| pKa | Not Experimentally Determined | The N-H proton is acidic; requires experimental titration. | N/A |

Experimental Methodologies for Property Determination

To ensure scientific integrity, predicted data must be confirmed through rigorous experimentation. The following section details the standard operating procedures for characterizing the key physical properties of this compound.

3.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method over traditional melting point apparatus for its high precision, small sample requirement, and ability to detect thermal events like phase transitions or decomposition. The protocol is designed to heat the sample at a controlled rate, measuring the heat flow required to do so relative to an inert reference. The melting point is observed as an endothermic peak on the resulting thermogram.

Detailed Protocol:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified indium and zinc standards.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the system at 25°C.

-

Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Cool the system back to 25°C.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the enthalpy of fusion.

Workflow Diagram: DSC Analysis

Caption: Workflow for Melting Point Determination using DSC.

3.2. Aqueous Solubility Assessment (Thermodynamic Solubility)

Expertise & Causality: Determining thermodynamic solubility is crucial for drug development, as it represents the true equilibrium solubility. The shake-flask method, while traditional, remains the gold standard. It involves saturating a solvent with the compound over an extended period to ensure equilibrium is reached.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration using a calibrated High-Performance Liquid Chromatography (HPLC-UV) method.

-

Quantification: Calculate the solubility in mg/mL or µM by comparing the sample's peak area to a standard curve of known concentrations.

Sources

Core Compound Identity and Physicochemical Properties

An In-depth Technical Guide to 5-bromo-4-fluoropyridin-2(1H)-one

This guide provides a comprehensive technical overview of this compound, a halogenated pyridinone derivative of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, characterization, and applications of this versatile chemical building block.

This compound is a substituted heterocyclic compound featuring a pyridine ring core. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a pyridinone moiety—imparts a unique reactivity profile, making it a valuable intermediate for targeted chemical synthesis.

A critical feature of the pyridin-2(1H)-one structure is its existence in a tautomeric equilibrium with its aromatic alcohol form, 5-bromo-4-fluoropyridin-2-ol. For the purpose of this guide, we will primarily refer to the pyridinone form, which is generally the predominant tautomer. Understanding this equilibrium is crucial as it can influence reactivity in different chemical environments.

Caption: High-level workflow for the synthesis of the target compound.

Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous chemical transformations. [1][2]

-

Preparation: To a solution of 4-fluoropyridin-2(1H)-one (1.0 eq.) in acetonitrile (10 mL/mmol), add N-Bromosuccinimide (1.05 eq.) in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic methods are essential for validating the identity and purity of the synthesized compound. The predicted data are based on analyses of structurally similar compounds. [3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C3 position will likely appear as a doublet, coupled to the fluorine at C4. The proton at the C6 position will appear as a singlet or a narrow doublet, depending on the long-range coupling.

-

¹³C NMR: The carbon NMR will display five distinct signals for the five carbon atoms in the ring. The carbonyl carbon (C2) will be the most downfield signal. The carbons attached to the electronegative fluorine (C4) and bromine (C5) atoms will also show characteristic shifts and coupling (in the case of C4 and C3).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | ~7.5 - 8.5 | Two distinct signals in the aromatic region. |

| ¹³C NMR | ~100 - 165 | Five signals, including a downfield carbonyl carbon. |

| ¹⁹F NMR | Specific to instrument | A single resonance, confirming the fluorine's chemical environment. |

Protocol: Sample Preparation for NMR Analysis

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz). [7]

Applications in Research and Drug Development

Halogenated heterocycles like this compound are highly sought-after building blocks in drug discovery. [8][9]The distinct reactivity of the C-Br and C-F bonds allows for selective, stepwise functionalization.

-

Cross-Coupling Reactions: The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse carbon-based substituents. [9]* Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C4 position, activated by the ring nitrogen, is susceptible to nucleophilic displacement, allowing for the facile introduction of nitrogen, oxygen, or sulfur nucleophiles. [8] This dual reactivity makes the compound a powerful tool in the generation of chemical libraries for Structure-Activity Relationship (SAR) studies. [10]By systematically modifying the scaffold at these two positions, chemists can fine-tune a molecule's biological activity, selectivity, and pharmacokinetic properties.

Diagram 3: Role in SAR Studies

Caption: Use of the scaffold in a typical Structure-Activity Relationship workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. The following information is derived from the Globally Harmonized System (GHS) classifications. [11]

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. [12]Avoid contact with skin, eyes, and clothing. [12]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound, with a molecular weight of 191.99 g/mol , is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with a versatile reactivity profile, make it an invaluable intermediate for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, characterization, and safe handling is the first step toward unlocking its full potential in developing next-generation therapeutics and functional materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118408416, this compound. Available at: [Link]

-

Molbase (n.d.). This compound. Available at: [Link]

-

He, W., Zhang, R., & Cai, M. (2016). Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57917407, 5-Bromo-4-fluoropyridin-2-amine. Available at: [Link]

-

Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Available at: [Link]

-

Lizhuo Information (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Available at: [Link]

-

Wang, L., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5, 82097–82111. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Available at: [Link]

Sources

- 1. 5-BroMo-4-fluoropyridin-2-aMine synthesis - chemicalbook [chemicalbook.com]

- 2. 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. nbinno.com [nbinno.com]

- 10. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

Starting materials for 5-bromo-4-fluoropyridin-2(1H)-one synthesis

An In-depth Technical Guide to the Starting Materials and Synthesis of 5-Bromo-4-fluoropyridin-2(1H)-one

Introduction

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nucleophilic nitrogen, a tautomeric hydroxyl/oxo group, and precisely placed halogen atoms, makes it an invaluable intermediate for constructing complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for subsequent cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a detailed examination of the most robust and field-proven synthetic strategies for its preparation, focusing on the selection of starting materials and the rationale behind key experimental choices.

Strategic Overview: Retrosynthetic Analysis

Two primary retrosynthetic strategies emerge for the synthesis of the target molecule. The first approach (Route A) involves the late-stage functionalization of a pre-formed pyridinone ring. The second, more established approach (Route B) relies on the functionalization of a suitable aminopyridine precursor, followed by a terminal conversion to the pyridinone.

Caption: High-level retrosynthetic strategies for this compound.

While Route A is chemically plausible, Route B is built upon a foundation of more extensively documented and scalable transformations. This guide will therefore focus principally on Route B as the recommended pathway, providing detailed, self-validating protocols and mechanistic insights.

The Aminopyridine Pathway: A Validated Synthetic Route

This robust three-step sequence begins with a commercially available or readily synthesized aminopyridine, proceeds through sequential halogenation steps, and concludes with the conversion of the amino group to the desired pyridinone.

Caption: Validated three-step workflow starting from an aminopyridine precursor.

Step 1: Synthesis of Starting Material: 2-Amino-4-fluoropyridine

Principle & Rationale: The synthesis of the key starting material, 2-amino-4-fluoropyridine, is efficiently achieved from its chloro-analogue via a nucleophilic aromatic substitution known as the Halogen Exchange (Halex) reaction. In this process, the chloride at the C4 position is displaced by fluoride. The reaction is typically performed at elevated temperatures in a polar aprotic solvent like N,N-dimethylformamide (DMF), which effectively solvates the cation of the fluoride salt (e.g., NaF or KF), enhancing the nucleophilicity of the fluoride anion. The C4 position is more susceptible to nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen.

Experimental Protocol: Halogen Exchange Reaction [1]

-

To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 2-amino-4-chloropyridine (1.0 eq.) and N,N-dimethylformamide (DMF, approx. 3.5 mL per gram of starting material).

-

Add sodium fluoride (NaF, approx. 3.0 eq.) to the suspension.

-

Heat the reaction mixture to 140 °C and maintain for 5-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the mixture to approximately 80 °C and remove the DMF by distillation under reduced pressure.

-

Partition the resulting residue between dichloromethane and saturated brine.

-

Separate the organic phase, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from ethanol to yield 2-amino-4-fluoropyridine as a white solid.

Data Presentation: Reagent Table for Step 1

| Reagent | MW ( g/mol ) | Eq. | Moles | Mass/Volume |

| 2-Amino-4-chloropyridine | 128.56 | 1.0 | x | y |

| Sodium Fluoride (NaF) | 41.99 | ~3.0 | 3x | z |

| DMF | 73.09 | - | - | Solvent |

| Expected Yield: | 112.11 | - | - | ~90% |

Step 2: Synthesis of Key Intermediate: 5-Bromo-2-amino-4-fluoropyridine

Principle & Rationale: This step involves the regioselective electrophilic bromination of the 2-amino-4-fluoropyridine ring. The 2-amino group is a powerful ortho-, para-directing activator, while the 4-fluoro group is a deactivating ortho-, para-director. The directing effects converge to strongly favor electrophilic attack at the C5 position, which is ortho to the activating amino group and meta to the deactivating fluoro group. N-Bromosuccinimide (NBS) is the ideal brominating agent for this transformation; it is a solid, making it easier to handle than liquid bromine, and it generates a low concentration of electrophilic bromine in situ, which minimizes over-bromination and side reactions. Acetonitrile is a common solvent for such reactions.

Experimental Protocol: Regioselective Bromination

-

Dissolve 2-amino-4-fluoropyridine (1.0 eq.) in anhydrous acetonitrile (approx. 10 mL per gram) in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice-water bath to 0 °C.

-

Add N-bromosuccinimide (NBS, approx. 1.03 eq.) portion-wise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent by evaporation under reduced pressure.

-

Wash the residue thoroughly with water (3 x volume of acetonitrile used) to remove succinimide.

-

The resulting solid can be dissolved in a suitable organic solvent (e.g., acetonitrile) and re-concentrated to azeotropically remove residual water, yielding 5-bromo-2-amino-4-fluoropyridine as an off-white solid, which is often of sufficient purity for the next step.

Data Presentation: Reagent Table for Step 2

| Reagent | MW ( g/mol ) | Eq. | Moles | Mass/Volume |

| 2-Amino-4-fluoropyridine | 112.11 | 1.0 | x | y |

| N-Bromosuccinimide (NBS) | 177.98 | ~1.03 | 1.03x | z |

| Acetonitrile | 41.05 | - | - | Solvent |

| Expected Yield: | 191.01 | - | - | >95% |

Step 3: Synthesis of Target Molecule: this compound